molecular formula C9H13NS B8682297 m-Isopropylthioaniline

m-Isopropylthioaniline

Cat. No.: B8682297
M. Wt: 167.27 g/mol
InChI Key: LQHCJNXJRJAKIC-UHFFFAOYSA-N
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Description

m-Isopropylthioaniline (meta-isopropylthioaniline) is an aromatic amine derivative featuring an isopropylthio (-S-iPr) substituent at the meta position of the aniline ring. The ortho isomer, 2-(isopropylthio)aniline (CAS 6397-33-7), serves as a key reference, with a molecular weight of 167.27 g/mol, moderate lipophilicity (LogP ≈ 2.34), and low water solubility . Substituent position significantly impacts physicochemical and biological behavior; the meta isomer likely exhibits distinct electronic and steric effects compared to its ortho counterpart.

Properties

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

3-propan-2-ylsulfanylaniline

InChI

InChI=1S/C9H13NS/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7H,10H2,1-2H3

InChI Key

LQHCJNXJRJAKIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=CC=CC(=C1)N

Origin of Product

United States

Comparison with Similar Compounds

2-(Isopropylthio)aniline (Ortho Isomer)

Structural Differences : The isopropylthio group is at the ortho position.
Physicochemical Properties :

  • Molecular Weight : 167.27 g/mol
  • LogP : 2.34
  • Bioactivity : Moderate CYP enzyme inhibition, high gastrointestinal absorption, and moderate blood-brain barrier permeability .

Synthesis : Prepared via nucleophilic substitution reactions, such as thiolation of 2-iodoaniline with isopropylthiol under basic conditions .

N-Isopropylaniline

Structural Differences : An isopropyl group is attached to the amine nitrogen instead of the aromatic ring.
Physicochemical Properties :

  • Molecular Weight : 149.23 g/mol
  • Water Solubility : Moderate (higher than thioether analogs due to reduced hydrophobicity)
  • LogP : 2.01
  • Bioactivity : Lower CYP inhibition compared to thioether analogs, likely due to reduced electron-withdrawing effects .

Synthesis : Typically synthesized via alkylation of aniline with isopropyl halides.

N-Isopropyl-2-(isopropylthio)aniline

Structural Differences : Combines an N-isopropyl group and an ortho-isopropylthio substituent.
Physicochemical Properties :

  • Molecular Weight : 224.05 g/mol
  • LogP (Estimated) : ~3.5 (higher due to dual alkyl groups)
  • Synthesis : Multi-step process involving sequential alkylation and thioether formation .

4-((4-Amino-m-tolyl)methyl)-2-isopropyl-6-propylaniline

Structural Differences: A poly-substituted aniline with amino, methyl, isopropyl, and propyl groups. Properties:

  • Molecular Weight: Not explicitly reported but likely >250 g/mol.
  • Solubility : Expected to be very low due to high hydrophobicity.

Comparative Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) Water Solubility LogP CYP Inhibition
2-(Isopropylthio)aniline (ortho) 167.27 Low 2.34 Moderate
N-Isopropylaniline 149.23 Moderate 2.01 Low
N-Isopropyl-2-(isopropylthio)aniline 224.05 Not reported ~3.5 Not reported
m-Isopropylthioaniline (inferred) 167.27 Low* ~2.5* Moderate*

*Estimated based on structural analogs.

Key Findings and Implications

Substituent Position : The meta isomer likely exhibits higher solubility than the ortho isomer due to reduced steric hindrance, though direct data is needed.

Bioactivity Trends : Thioether-containing compounds (e.g., 2-(isopropylthio)aniline) show stronger CYP inhibition than N-alkylated analogs, suggesting sulfur’s role in enzyme interaction .

Synthetic Complexity : Multi-substituted derivatives (e.g., N-Isopropyl-2-(isopropylthio)aniline) require advanced synthetic strategies, impacting scalability .

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